molecular formula C21H22N2O6S B2422642 Ethyl 6-acetyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 921068-09-9

Ethyl 6-acetyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2422642
CAS No.: 921068-09-9
M. Wt: 430.48
InChI Key: IVOQHWUQRNRCEE-UHFFFAOYSA-N
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Description

Ethyl 6-acetyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C21H22N2O6S and its molecular weight is 430.48. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6S/c1-3-27-21(26)18-14-6-7-23(12(2)24)11-17(14)30-20(18)22-19(25)13-4-5-15-16(10-13)29-9-8-28-15/h4-5,10H,3,6-9,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOQHWUQRNRCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-acetyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Condensation : Appropriate precursors are condensed under controlled conditions.
  • Cyclization : The reaction is followed by cyclization to form the thieno[2,3-c]pyridine structure.
  • Acetylation : The final step often involves acetylation to yield the desired product.

The reaction conditions usually require strong bases or acids and may involve heating and cooling cycles to ensure the formation of the desired product.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • In vitro Studies : Derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxine moiety have shown potent activity against various bacterial strains such as E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 1.53 to 6.25 µg/mL .
CompoundBacterial StrainMIC (µg/mL)
B6E. coli1.53
B6P. aeruginosa3.13
B6S. aureus6.25
A9Bacillus subtilis6.25

The mechanism of action for these compounds often involves inhibition of bacterial fatty acid synthesis via targeting enzymes like FabH. Docking simulations have provided insights into how these compounds interact with bacterial enzymes at the molecular level.

Cytotoxicity and Anticancer Activity

In addition to antimicrobial properties, there is emerging evidence suggesting potential anticancer activity:

  • Cell Line Studies : Research has indicated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated a series of compounds including Ethyl 6-acetyl derivatives against a panel of bacterial strains. The results demonstrated that certain analogs exhibited broad-spectrum antimicrobial activity comparable to established antibiotics .
  • Anticancer Evaluation : Another study focused on the cytotoxic effects of thieno[2,3-c]pyridine derivatives on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction mechanisms .

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

The synthesis involves multi-step organic reactions, including cyclization, acetylation, and amide coupling. Critical parameters include:

  • Temperature control : Exothermic reactions (e.g., acetylation) require slow reagent addition and ice baths to prevent side reactions .
  • Solvent selection : Polar aprotic solvents like DMF or THF are preferred for amide bond formation, while ethanol is used for crystallization .
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization tracks reaction progress, and NMR spectroscopy confirms intermediate structures .
  • Purification : Flash chromatography (ethyl acetate/petroleum ether gradients) removes unreacted starting materials, followed by recrystallization .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of analytical techniques:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon frameworks. For example, the acetyl group (δ\delta ~2.09 ppm) and ester carbonyl (δ\delta ~168 ppm) are diagnostic .
  • X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., tetrahydrothieno-pyridine ring conformation) using SHELXTL or similar software .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]+^+ = 435.4 for a related analog) .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Solubility in ethanol is moderate (~10 mg/mL at 25°C), ideal for biological assays .
  • Stability : Store at -20°C under inert gas (N2_2 or Ar) to prevent hydrolysis of the ester and amide groups. Stability in aqueous buffers (pH 4–8) is limited to 24–48 hours .

Advanced Research Questions

Q. How to design analogs to optimize bioactivity while minimizing toxicity?

  • Substituent modification : Replace the acetyl group with bulkier tert-butoxycarbonyl (Boc) or sulfonyl groups to alter metabolic stability. Evidence from analogs shows that electron-withdrawing groups (e.g., nitro) enhance receptor binding .
  • Scaffold diversification : Fuse the tetrahydrothieno-pyridine ring with quinazoline or triazolo-pyrimidine systems to explore new biological targets .
  • Toxicity screening : Use in vitro hepatocyte assays (e.g., CYP450 inhibition) and in vivo zebrafish models to prioritize candidates .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum-free media vs. 10% FBS) .
  • Functional group analysis : Compare the 2,3-dihydrobenzo[b][1,4]dioxine carboxamido group to analogs with 3,4-dimethoxybenzamido or 4-methoxybenzamido substituents. These groups exhibit varying steric and electronic effects on target binding .
  • Dose-response validation : Repeat experiments with purified batches to rule out batch-to-batch variability in potency (e.g., IC50_{50} shifts >20% indicate impurities) .

Q. What strategies mitigate crystallization challenges for X-ray analysis?

  • Co-crystallization : Add small-molecule additives (e.g., PEG 4000) to induce lattice formation .
  • Temperature gradients : Slow cooling from 40°C to 4°C over 72 hours promotes single-crystal growth .
  • Halogen substitution : Introduce bromine or chlorine at inert positions (e.g., benzene rings) to enhance heavy-atom contrast for phasing .

Q. How to establish structure-activity relationships (SAR) for this compound?

  • Pharmacophore mapping : Identify critical motifs (e.g., acetyl group, tetrahydrothieno-pyridine core) using 3D-QSAR models and molecular docking against targets like tubulin or kinase enzymes .
  • Free-Wilson analysis : Systematically modify substituents (e.g., benzodioxine vs. benzofuran) and correlate changes with bioactivity data .
  • Kinetic studies : Measure binding affinity (Kd_d) via surface plasmon resonance (SPR) to quantify contributions of individual functional groups .

Q. What methodologies identify biological targets for this compound?

  • Chemical proteomics : Use photoaffinity labeling with a biotin-tagged analog to capture interacting proteins, followed by streptavidin pulldown and LC-MS/MS analysis .
  • Transcriptomics : Compare gene expression profiles (RNA-seq) of treated vs. untreated cells to pinpoint pathways affected by the compound .
  • Fragment-based screening : Co-crystallize the compound with candidate proteins (e.g., kinases) to resolve binding modes at atomic resolution .

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